

Investigating RAS-SOS1 Biology with Bay-293: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Bay-293				
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bay-293**, a potent and selective small-molecule inhibitor of the interaction between Son of Sevenless homolog 1 (SOS1) and RAS proteins. By disrupting this critical interaction, **Bay-293** serves as a valuable tool to investigate the intricacies of RAS-SOS1 biology and its implications in oncogenic signaling. This document outlines the mechanism of action of **Bay-293**, presents key quantitative data, details experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to RAS-SOS1 Signaling and Bay-293

The RAS family of small GTPases (KRAS, HRAS, and NRAS) are pivotal molecular switches that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] Their activity is tightly controlled by a cyclical interchange between an inactive GDP-bound state and an active GTP-bound state.[3] Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, thereby activating RAS proteins.[1][2] SOS1 is a key GEF for RAS, and its dysregulation is implicated in the pathogenesis of numerous cancers, particularly those driven by RAS mutations.[4][5]

Mutations in RAS genes, which occur in approximately 20-30% of all human cancers, often lead to constitutively active RAS signaling, driving unchecked cell growth and tumor progression.[2][6] **Bay-293** is a cell-active inhibitor that potently and selectively disrupts the protein-protein interaction between RAS and SOS1.[7][8] This action prevents the reloading of



RAS with GTP, leading to the downregulation of RAS activity and the subsequent inhibition of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[7][9]

Quantitative Data for Bay-293

The following tables summarize the key quantitative data for **Bay-293**, demonstrating its potency and efficacy in various biochemical and cellular assays.

Biochemical Assays	Parameter	Value	Reference
KRAS-SOS1 Interaction	IC50	21 nM	[8][10]
SOS1-mediated KRAS Activation	IC50	52 nM	[11]
SOS1 Binding (ITC)	KD	36 nM	[5]

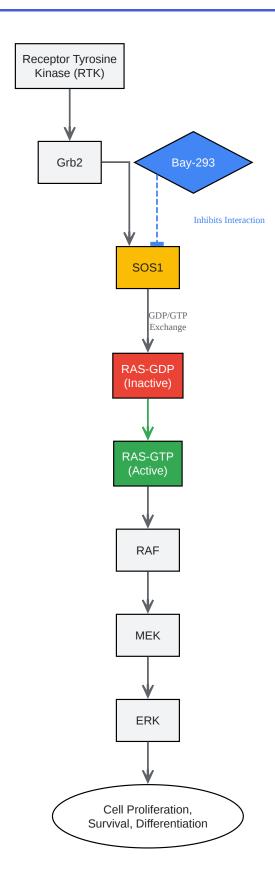


Cellular Assays	Cell Line	Parameter	Value	Reference
RAS Activation (HeLa)	IC50	Sub-micromolar	[12]	
RAS Activation (Calu-1)	IC50	200 nM	[11]	_
pERK Inhibition (K-562)	IC50	~180 nM	[13]	_
pERK Inhibition (Calu-1)	IC50	150 nM	[11]	_
Antiproliferative Activity (K-562, KRAS WT)	IC50	1,090 nM	[12]	
Antiproliferative Activity (MOLM- 13, KRAS WT)	IC50	995 nM	[12]	_
Antiproliferative Activity (NCI- H358, KRAS G12C)	IC50	3,480 nM	[12]	_
Antiproliferative Activity (Calu-1, KRAS G12C)	IC50	3,190 nM	[12]	_

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of **Bay-293**'s role in RAS-SOS1 research. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

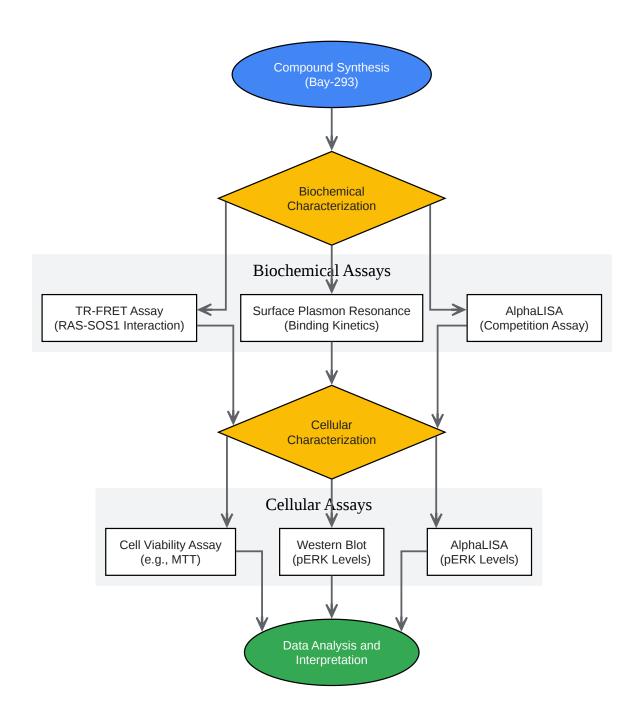




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RAS-SOS1 Signaling Pathway and the inhibitory action of Bay-293.





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